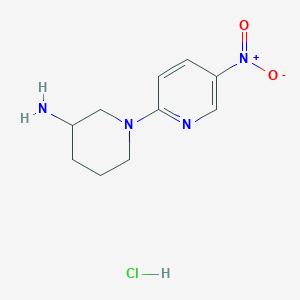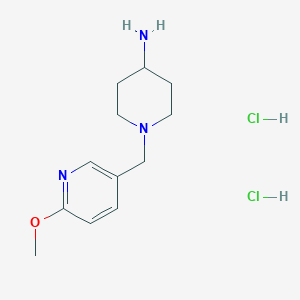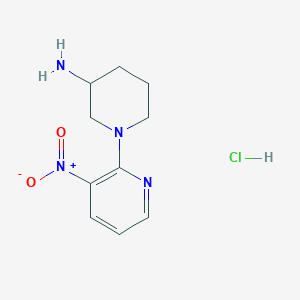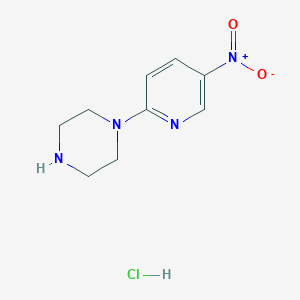![molecular formula C9H18ClN B3217947 10-Azabicyclo[4.3.1]decane hydrochloride CAS No. 1185671-65-1](/img/structure/B3217947.png)
10-Azabicyclo[4.3.1]decane hydrochloride
Vue d'ensemble
Description
10-Azabicyclo[4.3.1]decane hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. It is a bicyclic compound that contains a nitrogen atom in its structure. The chemical formula of 10-Azabicyclo[4.3.1]decane hydrochloride is C10H18ClN, and its molecular weight is 185.72 g/mol. This compound has been extensively studied due to its unique properties and potential applications in various fields of research.
Applications De Recherche Scientifique
Synthesis and Applications of Azabicyclic Compounds
Azabicyclic compounds are a significant class of molecules in medicinal chemistry due to their complex structure and potential biological activities. One notable method for synthesizing azabicycles is through ruthenium-catalyzed intramolecular metathesis of dienes, which has applications in creating natural products like cocaine analogs, ferruginine, and other bioactive azabicycles. This process is crucial for developing pharmaceuticals and understanding the structural requirements for drug design (Kuznetsov & Bubnov, 2015).
Environmental Impact and Degradation Studies
Research on the environmental distribution and degradation of complex organic compounds, such as hexachlorocyclohexanes (HCHs), provides insight into the fate of chemical pollutants. Studies in this field focus on understanding how these compounds transform in the environment, which has implications for managing pollution and developing remediation strategies. For instance, the transformation of γ-HCH into other isomers and its environmental implications are explored to mitigate pollution (Walker, Vallero, & Lewis, 1999).
Catalytic Applications in Organic Synthesis
Catalysis plays a critical role in organic synthesis, including the production of azabicyclic compounds. Gold-catalyzed reactions, for example, have been explored for acetylene hydrochlorination, a step in producing polyvinyl chloride (PVC). This research highlights the shift towards more environmentally friendly catalysts in industrial processes, with gold being considered over mercury-based catalysts due to its selectivity and potential for reducing environmental impact (Davies et al., 2016).
Propriétés
IUPAC Name |
10-azabicyclo[4.3.1]decane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-5-9-7-3-6-8(4-1)10-9;/h8-10H,1-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQSWMHPHCELJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CCCC(C1)N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Azabicyclo[4.3.1]decane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ylamine hydrochloride](/img/structure/B3217908.png)







![N-(1-{1-[(1,3-benzothiazol-2-yl)methyl]piperidin-4-yl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B3217938.png)